1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol
Overview
Description
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol is a molecule that contains a phenyl group and a long-chain pentaoxahexadecanol structure . The structure indicates that a phenyl ring is connected to a long-chain pentaoxahexadecanol molecule, with oxygen atoms located at the 2nd, 5th, 8th, 11th, and 14th carbon atoms, and a hydroxyl group at the 16th carbon atom .
Molecular Structure Analysis
The molecule contains a total of 51 bonds, including 23 non-H bonds, 6 multiple bonds, 15 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 5 aliphatic ethers .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 328.41 g/mol . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol has been used as a versatile synthon in the preparation of various derivatives. Its properties allow for its use in cross-coupling reactions and the synthesis of complex molecular structures. For instance, Arbačiauskienė et al. (2009) demonstrated its utility in Pd-catalyzed cross-coupling reactions for the synthesis of various 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).
Biological Evaluation and Anticancer Potential
Research has focused on evaluating the biological activities of derivatives of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol. Gupta et al. (2016) synthesized a series of 2-phenyl 1,3-benzodioxole derivatives and investigated their anticancer, antibacterial, and DNA binding potential, highlighting the chemical's relevance in medicinal chemistry (Gupta et al., 2016).
Catalysis and Chemical Transformations
The compound's derivatives are also significant in catalysis and chemical transformations. For example, Pouy et al. (2012) used derivatives in intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes, demonstrating the versatility of this chemical in advanced catalytic processes (Pouy et al., 2012).
Photophysical Properties and Applications
Kowski et al. (2001) investigated the photophysical properties of unsaturated alcohols, including derivatives of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol, providing insights into the potential applications of these compounds in areas such as organic electronics or photovoltaics (Kowski et al., 2001).
Organic Synthesis and Pharmaceutical Applications
The compound's derivatives find applications in organic synthesis and pharmaceutical research. For example, Devendran and Yadav (2014) explored the kinetic resolution of 1-phenyl-2-propyn-1-ol, a derivative, emphasizing its significance in synthesizing chiral synthons for pharmaceutical applications (Devendran & Yadav, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5,18H,6-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSOTNGYAALST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543654 | |
Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
CAS RN |
57671-28-0 | |
Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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